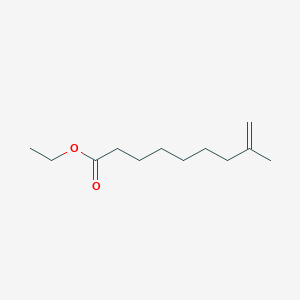

Ethyl 8-methyl-8-nonenoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-methylnon-8-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h2,4-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTLUNBEMCNBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641097 | |

| Record name | Ethyl 8-methylnon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-28-3 | |

| Record name | Ethyl 8-methyl-8-nonenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-methylnon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Characteristics of Ethyl 8-Methyl-8-Nonenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-methyl-8-nonenoate (CAS No. 485320-28-3) is an unsaturated ester with potential applications in various fields of chemical synthesis and material science. As a derivative of a nonenoic acid, its unique structure, featuring a terminal double bond with a methyl substituent, may impart specific reactivity and physical properties. This guide provides a comprehensive overview of the known characteristics of this compound and a detailed framework for the experimental determination of its key physical and chemical properties. Given the limited publicly available data for this specific compound, this document serves as a roadmap for its thorough characterization, emphasizing robust methodologies and the principles behind them.

Section 1: Physicochemical Properties

A summary of the known and estimated physical properties of this compound is presented below. The estimated values are derived from structurally similar compounds and established physicochemical principles.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₂H₂₂O₂ | |

| Molecular Weight | 198.3 g/mol | |

| CAS Number | 485320-28-3 | |

| Appearance | Colorless liquid (Predicted) | Based on similar unsaturated esters |

| Boiling Point | ~230-240 °C at 760 mmHg (Estimated) | Extrapolated from ethyl 8-nonenoate (230.8 °C) and considering the additional methyl group.[1] |

| Density | ~0.87 - 0.89 g/cm³ at 20 °C (Estimated) | Based on the density of similar long-chain esters. |

| Refractive Index | ~1.43 - 1.45 at 20 °C (Estimated) | Based on the refractive indices of other unsaturated esters. |

Section 2: Synthesis and Purification

A plausible synthetic route to this compound involves a Wittig reaction or a related olefination protocol to construct the terminal alkene, followed by esterification. A generalized workflow is presented below.

Figure 1: Proposed synthetic workflow for this compound.

Purification Protocol:

-

Reaction Quench and Extraction: Upon completion of the reaction, the mixture is quenched with a suitable aqueous solution (e.g., saturated NH₄Cl). The aqueous layer is extracted with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Flash Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a typical mobile phase for separating esters of this polarity. The fractions are monitored by thin-layer chromatography (TLC).

-

Purity Assessment: The purity of the final product should be assessed by Gas Chromatography (GC) and confirmed by spectroscopic methods.

Section 3: Structural Elucidation

The definitive structure of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR is a powerful tool for the structural analysis of unsaturated lipids.[2]

-

¹H NMR Spectroscopy:

-

Vinyl Protons (=CH₂): Expected as two distinct signals (singlets or narrow multiplets) in the range of 4.7-5.0 ppm.

-

Ethyl Ester (O-CH₂-CH₃): A quartet around 4.1 ppm (O-CH₂) and a triplet around 1.25 ppm (CH₃).

-

Methyl Group on the Double Bond (C=C-CH₃): A singlet or narrow multiplet around 1.7 ppm.

-

Methylene group alpha to the carbonyl (C(O)-CH₂): A triplet around 2.3 ppm.

-

Other Methylene Protons (-CH₂-): A series of multiplets between 1.3 and 1.6 ppm.

-

Allylic Protons (=C-CH₂-): A triplet around 2.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the range of 170-175 ppm.

-

Olefinic Carbons (C=C): Two signals, one for the quaternary carbon around 145 ppm and one for the terminal CH₂ carbon around 110 ppm.

-

Ethyl Ester Carbons (O-CH₂-CH₃): Signals around 60 ppm (O-CH₂) and 14 ppm (CH₃).

-

Methyl Group on the Double Bond (C=C-CH₃): A signal around 22 ppm.

-

Methylene Carbons (-CH₂-): A series of signals in the aliphatic region (25-35 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[3]

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹.[4][5]

-

C=C Stretch (Alkene): A medium to weak absorption band around 1640-1680 cm⁻¹.[5][6][7]

-

=C-H Stretch (Vinylic): A medium absorption band just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).[6]

-

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 198.3).

-

Fragmentation Pattern: Common fragmentation pathways for fatty acid esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement.[8][9][10]

Section 4: Experimental Determination of Physical Characteristics

The following protocols outline the standard procedures for determining the boiling point, density, and refractive index of a novel liquid compound.

Boiling Point Determination

The boiling point is a key physical property for characterizing and assessing the purity of a liquid.[11][12]

Method: Thiele Tube [13]

-

Sample Preparation: Place a small amount (a few milliliters) of the purified this compound into a small test tube.

-

Capillary Tube Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the test tube is below the sidearm. Heat the Thiele tube gently with a Bunsen burner or a hot plate.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Record Pressure: Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Density Measurement

Density is a fundamental physical property that can be used to identify a substance.

Method: Pycnometer

-

Clean and Dry: Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh Empty: Accurately weigh the empty pycnometer.

-

Fill with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles. Place the stopper and allow any excess liquid to exit through the capillary.

-

Thermostat: Place the filled pycnometer in a constant temperature bath (e.g., 20.0 °C) until it reaches thermal equilibrium.

-

Weigh Filled: Carefully dry the outside of the pycnometer and weigh it accurately.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a characteristic property.[14][15]

Method: Abbe Refractometer

-

Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Temperature Control: Ensure the refractometer prisms are at a constant, known temperature (e.g., 20.0 °C), typically controlled by a circulating water bath or a Peltier element.[14][16]

-

Sample Application: Place a few drops of this compound onto the lower prism and close the prisms.

-

Measurement: Look through the eyepiece and adjust the knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale. Take several readings and average them.

Section 5: Chromatographic Analysis

Gas chromatography is an essential technique for assessing the purity and analyzing fatty acid esters.[17]

Gas Chromatography (GC) Protocol:

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for FAME analysis, such as a DB-23 or a similar polar column.[18]

-

Carrier Gas: Helium or Hydrogen.[18]

-

Injection: Split/splitless injection of a dilute solution of the sample in a suitable solvent (e.g., hexane or ethyl acetate).

-

Temperatures:

-

Data Analysis: The purity of the sample can be determined by the relative area of the main peak in the chromatogram.

Figure 2: Workflow for the comprehensive characterization of this compound.

Section 6: Stability, Storage, and Handling

Unsaturated esters are susceptible to oxidation and polymerization, particularly at the site of the carbon-carbon double bond.[20][21][22] The terminal, sterically unhindered double bond in this compound may be particularly reactive.

-

Stability: The compound is expected to be sensitive to air, light, and heat. Autoxidation can occur, leading to the formation of hydroperoxides and other degradation products.

-

Storage: For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (-20 °C is preferable). The use of amber glass vials is recommended to protect against light.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety glasses).

Conclusion

This technical guide provides a detailed framework for the comprehensive characterization of this compound. By following the outlined protocols for synthesis, purification, structural elucidation, and the determination of physical properties, researchers can obtain a complete and reliable dataset for this compound. The emphasis on established, self-validating methodologies ensures the scientific integrity of the generated data, which is crucial for its potential applications in research and development.

References

-

This compound. Crysdot LLC. Available from: [Link]

-

Ethyl 8-nonenoate. PubChem. Available from: [Link]

-

Ethyl 8-methylnonanoate. PubChem. Available from: [Link]

-

Methyl 8-nonenoate. PubChem. Available from: [Link]

-

methyl (E)-2-nonenoate. The Good Scents Company. Available from: [Link]

-

Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available from: [Link]

-

The separation of saturated and unsaturated fatty acid esters by gas–liquid chromatography. NRC Publications Archive. Available from: [Link]

-

α,β-unsaturated esters. The Royal Society of Chemistry. Available from: [Link]

-

Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available from: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

-

Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Available from: [Link]

-

Stability of unsaturated methyl esters of fatty acids on surfaces. ResearchGate. Available from: [Link]

-

A Synthesis of α,β-Unsaturated Esters. Journal of the American Chemical Society. Available from: [Link]

-

Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent. Available from: [Link]

-

Why are saturated compounds more stable than unsaturated compounds (hydrocarbons)? Quora. Available from: [Link]

-

The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Available from: [Link]

-

Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. PubMed. Available from: [Link]

-

Spectrophotometric Methods of Refractive Indices Measurement. Agilent. Available from: [Link]

-

Saturated and unsaturated compounds. Wikipedia. Available from: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available from: [Link]

-

Determination of Boiling Point of Liquid Compounds. ResearchGate. Available from: [Link]

-

Refractive Index: All You Need to Know. Mettler Toledo. Available from: [Link]

-

FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Wiley Science Solutions. Available from: [Link]

-

13 C nuclear magnetic resonance of mono‐and dihydroxy saturated and unsaturated fatty methyl esters. Sci-Hub. Available from: [Link]

-

Unsaturated Fatty Acids and Their Immunomodulatory Properties. PMC - PubMed Central. Available from: [Link]

-

How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. dummies. Available from: [Link]

-

Lipid analysis. BISC 429. Available from: [Link]

-

Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. ResearchGate. Available from: [Link]

-

Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry. ACS Publications. Available from: [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Available from: [Link]

-

Oxidative stability of sunflower oils differing in unsaturation degree during long-term storage at RT. ResearchGate. Available from: [Link]

-

It is possible to use boiling point to identify liquid organic compound? How? Quora. Available from: [Link]

-

Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. ResearchGate. Available from: [Link]

-

High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central. Available from: [Link]

-

Refractive Index (RI) and Brix Standards - Theory and Application. Reagecon Knowledge. Available from: [Link]

-

Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. PubMed. Available from: [Link]

-

IR Spectroscopy of Esters. Available from: [Link]

-

13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Science Publishing. Available from: [Link]

-

Spectroscopic method for measuring refractive index. Optica Publishing Group. Available from: [Link]

-

Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds). YouTube. Available from: [Link]

-

Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews. Available from: [Link]

Sources

- 1. Ethyl 8-nonenoate | C11H20O2 | CID 37085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. purdue.edu [purdue.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. lipidmaps.org [lipidmaps.org]

- 9. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. vernier.com [vernier.com]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mt.com [mt.com]

- 15. knowledge.reagecon.com [knowledge.reagecon.com]

- 16. Basics of refractometry | Anton Paar Wiki [wiki.anton-paar.com]

- 17. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. BISC 429 [sfu.ca]

- 20. researchgate.net [researchgate.net]

- 21. quora.com [quora.com]

- 22. researchgate.net [researchgate.net]

Ethyl 8-methyl-8-nonenoate IUPAC name and synonyms

An In-Depth Technical Guide to Ethyl 8-Methylnonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature

The compound of interest, initially specified as "Ethyl 8-methyl-8-nonenoate," presents a degree of ambiguity in chemical literature and databases. This nomenclature suggests a terminal double bond at the C8 position with a methyl group also at C8. While synthetically plausible, this specific isomer is not extensively documented. However, its saturated analogue, ethyl 8-methylnonanoate , is a well-characterized compound. This guide will focus on the in-depth technical details of ethyl 8-methylnonanoate, providing a comprehensive resource for its synthesis, properties, and potential applications, particularly within the realm of drug development. We will also explore the conceptual significance of the terminal methyl branching, a feature of considerable interest in medicinal chemistry.

Chemical Identity and Physicochemical Properties

Ethyl 8-methylnonanoate is a fatty acid ethyl ester, a class of molecules recognized for their diverse applications, from flavor and fragrance agents to precursors in complex organic synthesis.

IUPAC Name: ethyl 8-methylnonanoate[1]

Synonyms:

-

8-methylnonanoic acid ethyl ester

-

Nonanoic acid, 8-methyl-, ethyl ester

-

CAS Number: 905589-94-8[1]

Molecular Structure:

Caption: 2D structure of ethyl 8-methylnonanoate.

The table below summarizes the key computed physicochemical properties of ethyl 8-methylnonanoate. These parameters are crucial for predicting its behavior in various biological and chemical systems, including solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₂ | PubChem[1] |

| Molecular Weight | 200.32 g/mol | PubChem[1] |

| XLogP3 | 4.3 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

Synthesis of Ethyl 8-Methylnonanoate

The synthesis of ethyl 8-methylnonanoate can be achieved through various organic chemistry routes. A notable method involves the copper-catalyzed alkylation of a Grignard reagent with an appropriate halo-ester precursor.[2]

Experimental Protocol: Copper-Catalyzed Cross-Coupling

This synthesis involves the reaction of ethyl 6-bromohexanoate with isobutyl magnesium bromide in the presence of a copper catalyst.

Step 1: Formation of the Grignard Reagent Isobutyl magnesium bromide is prepared by reacting isobutyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Copper-Catalyzed Cross-Coupling Reaction The prepared Grignard reagent is then added to a solution of ethyl 6-bromohexanoate and a catalytic amount of a copper(I) salt (e.g., CuI or Li₂CuCl₄) in an anhydrous ether solvent at a low temperature (typically -10 to 0 °C).

Step 3: Reaction Quench and Work-up After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

Step 4: Purification The crude product is purified by column chromatography on silica gel to yield pure ethyl 8-methylnonanoate.

Caption: Synthesis workflow for ethyl 8-methylnonanoate.

Applications in Drug Development and Medicinal Chemistry

Long-chain fatty acid esters like ethyl 8-methylnonanoate are of significant interest in drug development, primarily as components of lipid-based drug delivery systems and as prodrug moieties.

Lipid-Based Drug Delivery Systems

The lipophilic nature of ethyl 8-methylnonanoate makes it a suitable candidate for incorporation into various lipid-based formulations, such as:

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can enhance the oral bioavailability of poorly water-soluble drugs by forming fine oil-in-water emulsions in the gastrointestinal tract.[3]

-

Lipid Nanoparticles (LNPs): As a component of the lipid matrix, it can help to solubilize the active pharmaceutical ingredient (API) and modulate its release profile.

-

Lipid-Drug Conjugates (LDCs): The ester can be synthesized from a drug containing a suitable functional group, effectively creating a prodrug with altered pharmacokinetic properties.[4] This approach can lead to improved drug loading, enhanced tumor targeting, and reduced systemic toxicity.[4]

The "Magic Methyl" Effect: Strategic Importance of Methyl Branching

The terminal iso-alkyl motif (the 8-methyl group) in ethyl 8-methylnonanoate is a key structural feature. In medicinal chemistry, the introduction of a methyl group, often termed the "magic methyl" effect, can have profound and sometimes unexpected benefits on a drug candidate's properties.[5][6]

These effects can include:

-

Increased Potency and Selectivity: A strategically placed methyl group can enhance the binding affinity of a molecule to its target receptor by occupying a hydrophobic pocket, leading to increased potency and selectivity.[6]

-

Modulation of Pharmacokinetics: Methyl groups can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[5][7]

-

Improved Physicochemical Properties: Methylation can influence a molecule's solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

Caption: The "Magic Methyl" effect in drug design.

Analytical Characterization

The identity and purity of synthesized ethyl 8-methylnonanoate would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the ethyl ester protons (a triplet and a quartet), protons on the long alkyl chain, and the distinct signals for the terminal methyl groups and the adjacent methine proton.

-

¹³C NMR: The spectrum would display unique resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons along the nonanoate chain, including the branched terminal carbons.[1]

-

-

Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) mass spectrometry would confirm the molecular weight of the compound and provide a characteristic fragmentation pattern.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1740 cm⁻¹ would be indicative of the ester carbonyl group.[1]

Conclusion

While the initially queried "this compound" remains an elusive target in the current body of scientific literature, its saturated counterpart, ethyl 8-methylnonanoate, serves as a valuable and well-documented analogue. Its synthesis is achievable through established organometallic routes, and its structural features—a long alkyl chain with terminal methyl branching—make it a compound of considerable interest for applications in drug delivery and medicinal chemistry. The principles of lipid-based formulation and the strategic implications of the "magic methyl" effect provide a strong rationale for the continued investigation of this and similar molecules in the pursuit of novel and improved therapeutics.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53428935, Ethyl 8-methylnonanoate. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Methyl 8-methyl-nonanoate. In NIST Chemistry WebBook. Retrieved from [Link].

-

ChemSynthesis (2023). methyl nonanoate. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20619411, Methyl 8-methylnonanoate. Retrieved from [Link].

- van Nuland, Y., Eggink, G., & Weusthuis, R. A. (2017). Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli. Metabolic Engineering, 45, 195-204.

- Barreiro, E. J., & Fraga, C. A. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157.

- Al-Amin, M., & D'Souza, M. J. (2020). Lipid–Drug Conjugate for Enhancing Drug Delivery. Pharmaceutics, 12(9), 893.

-

ResearchGate (n.d.). 8-MNA synthesis. Retrieved from [Link].

- Hilaris Publisher (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Pharmacoeconomics: Open Access, 9(2).

- Saha, P., Sarkar, B., & Singh, J. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3).

-

ResearchGate (2020). Fatty Acid Based Polyamide for Application in Drug Delivery System: Synthesis, Characterization, Drug Loading and In Vitro Drug Release Study. Retrieved from [Link].

- de Souza, M. V. N. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry, 26(19), 5107-5120.

-

Doc Brown's Chemistry (n.d.). proton NMR spectrum of ethyl methanoate. Retrieved from [Link].

- National Center for Biotechnology Information (2012). Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. Expert Opinion on Drug Delivery, 9(11), 1405-1417.

-

ResearchGate (2018). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. Retrieved from [Link].

- MDPI (2021). Palm Oil in Lipid-Based Formulations and Drug Delivery Systems. Molecules, 26(16), 4963.

Sources

- 1. Ethyl 8-methylnonanoate | C12H24O2 | CID 53428935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

13C NMR analysis of Ethyl 8-methyl-8-nonenoate

Comprehensive NMR Profiling of this compound

Executive Summary & Structural Context

This compound (

Accurate assignment requires distinguishing between the aliphatic methylene signals (

Molecular Framework for Assignment

We define the carbon numbering sequence starting from the carbonyl carbon as

-

Head: Ethyl Ester (

, Ethoxy group) -

Body: Polymethylene Chain (

) -

Tail: Terminal Isopropenyl Group (

)

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and quantitative reliability, the following acquisition parameters are recommended.

Sample Preparation[1][2]

-

Solvent: Chloroform-

( -

Concentration:

mg in -

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (100 MHz / 400 MHz )

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias if quantitative integration is attempted (though rarely accurate in standard

). -

Relaxation Delay (

): Set to-

Reasoning: The Quaternary Carbon (

) and Carbonyl (

-

-

Scans (NS): Minimum 512 scans for sufficient S/N ratio on the quaternary carbons.

Workflow Visualization

The following diagram outlines the critical path from sample prep to structural confirmation.

Figure 1: Analytical workflow emphasizing the feedback loop for solvent selection if methylene resolution is poor.

Spectral Assignment & Chemical Shifts

The following data is synthesized from standard increment rules for fatty acid esters and terminal alkenes, aligned with empirical data for similar pheromone intermediates (e.g., Siglure precursors).

Reference: 77.16 ppm (

| Carbon Position | Type | Chemical Shift ( | Diagnostic Features |

| C1 | 173.9 | Deshielded ester carbonyl. Low intensity due to long | |

| C8 | 145.5 | Critical Checkpoint. Confirms branching at the double bond. | |

| C9 | 110.0 | Terminal alkene. DEPT-135 phase: Negative . | |

| OEt ( | 60.2 | Characteristic ester alkoxy signal. | |

| C7 | Allylic | 37.5 | Deshielded by adjacent double bond. |

| C2 | 34.4 | Deshielded by carbonyl. | |

| C4 - C6 | Bulk | 29.0 - 29.8 | Often overlapping. Requires HMBC to resolve fully. |

| C3 | 25.0 | Shielded relative to C2/C7. | |

| C8-Me | Allylic | 22.4 | Methyl on double bond. DEPT-135 phase: Positive . |

| OEt ( | Terminal | 14.3 | Standard ethyl triplet end. |

Key Diagnostic Correlations[3]

-

The "Isopropenyl" Signature: You must observe a quaternary signal at ~145 ppm and a methylene signal at ~110 ppm. If the 145 ppm signal shifts to ~130 ppm and becomes a CH (methine), isomerization has occurred (migration of the double bond inward).

-

The Allylic Methyl: The methyl group attached to C8 appears at ~22.4 ppm. This is distinct from the ethyl ester methyl (~14.3 ppm).

Advanced Structural Verification (HMBC)

1D

HMBC Connectivity Logic

-

Head Connection: Protons on C2 (

ppm in -

Tail Connection: The Allylic Methyl protons (

ppm in

Figure 2: HMBC correlations proving the position of the methyl group on the double bond.

Troubleshooting Common Impurities

In the synthesis of this compound (often via Wittig reaction or cross-metathesis), specific impurities are common.

| Impurity | Cause | |

| 8-Nonenoate (Des-methyl) | Missing 22.4 ppm (Me); C8 becomes Methine (~139 ppm). | Incomplete methylation or wrong starting material. |

| Isomerized Internal Alkene | Shift of C9 (110 | Acid-catalyzed migration during workup. |

| 8-Bromo precursor | C8 shifts to ~33 ppm (C-Br). | Incomplete elimination/substitution. |

| Polymerization | Broadening of all alkene peaks (110-145 ppm). | Sample degradation/lack of stabilizer (BHT). |

References

-

PubChem. Ethyl 8-nonenoate Compound Summary. National Library of Medicine. Accessed 2024.[1] [Link] (Note: Used as the base reference for the ethyl ester and linear chain backbone shifts).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Authoritative source for calculating increment shifts for the 1,1-disubstituted alkene and ester functionalities).

-

NIST Chemistry WebBook. Methyl 8-nonenoate IR/MS/NMR Data. Standard Reference Data.[1][3] [Link] (Comparative spectral data for the methyl ester analog to validate chain methylene assignments).

-

The Good Scents Company. Methyl 3-nonenoate and related flavor/fragrance agents. [Link] (Contextual data on pheromone/fragrance ester impurities and structural isomers).

Introduction: The Analytical Challenge of an Unsaturated Ester

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 8-Methyl-8-Nonenoate

This guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, a branched-chain unsaturated fatty acid ethyl ester. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond standard protocols to explain the causal relationships behind methodological choices, ensuring a deep and applicable understanding of the techniques involved. We will delve into the intricacies of fragmentation patterns, the definitive localization of the double bond, and the practical application of both gas and liquid chromatography-mass spectrometry.

This compound (C₁₂H₂₂O₂) is an unsaturated aliphatic ester. While its analysis by mass spectrometry may seem straightforward, two key structural features present distinct challenges and opportunities: the ethyl ester functional group and the terminal, branched double bond (an isopropenyl group). Standard electron ionization mass spectrometry (EI-MS) can readily identify the compound class but often fails to unambiguously pinpoint the location of the double bond due to potential ion migration.

This guide will systematically address these challenges, presenting a robust analytical strategy that combines foundational EI-MS interpretation with definitive derivatization techniques to achieve complete structural elucidation.

Section 1: Foundational Analysis by Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

Gas chromatography coupled with electron ionization mass spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acid ethyl esters (FAEEs).[1][2] The high-energy (70 eV) electron impact induces reproducible fragmentation, creating a characteristic mass spectrum that serves as a chemical fingerprint.

Predicted EI Fragmentation Pattern

The mass spectrum of an underivatized ethyl ester is dominated by several key fragmentation pathways.[3][4] For this compound (Molecular Weight: 198.3 g/mol ), the following ions are anticipated:

-

Molecular Ion ([M]⁺): A peak corresponding to the intact molecule minus one electron (m/z 198) may be observed, though it is often of low abundance for aliphatic esters.

-

McLafferty Rearrangement: This is a hallmark of esters with a γ-hydrogen on the alkyl chain. For ethyl esters, this rearrangement produces a highly stable, charged enol with a mass-to-charge ratio (m/z) of 88.[5][6] This is frequently the base peak in the spectrum of saturated and monounsaturated ethyl esters.

-

Alpha Cleavage (Loss of Ethoxy Radical): Cleavage of the C-O bond adjacent to the carbonyl group results in the loss of the ethoxy radical (•OCH₂CH₃), yielding an acylium ion [M-45]⁺ at m/z 153.

-

Cleavage within the Alkyl Chain: The long hydrocarbon chain will undergo fragmentation, typically producing clusters of peaks separated by 14 Da (-CH₂- units).[4]

Data Presentation: Predicted Key EI-MS Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Origin | Predicted Relative Intensity | Significance |

| 198 | [C₁₂H₂₂O₂]⁺ | Low to Absent | Molecular Ion ([M]⁺) |

| 153 | [M - •OCH₂CH₃]⁺ | Moderate | Confirms ester functionality (loss of ethoxy group) |

| 88 | [CH₂=C(OH)OCH₂CH₃]⁺ | High (Often Base Peak) | McLafferty Rearrangement; characteristic of ethyl esters |

| 55 | [C₄H₇]⁺ | Moderate | Fragment from the isopropenyl end of the chain |

| 43 | [C₃H₇]⁺ | Moderate | Isopropyl fragment |

| 29 | [C₂H₅]⁺ | Moderate | Ethyl fragment |

Visualization: EI Fragmentation Pathway

The logical flow of the primary fragmentation events under electron ionization can be visualized as follows.

Caption: Predicted EI fragmentation pathways for this compound.

Section 2: Definitive Double Bond Localization via Chemical Derivatization

While the base EI-MS spectrum confirms the presence of an ethyl ester and suggests an unsaturated C10 acyl chain, it does not definitively locate the double bond. To overcome this, chemical derivatization of the double bond prior to GC-MS analysis is the most reliable and widely adopted strategy.[7]

The Method of Choice: Dimethyl Disulfide (DMDS) Adduction

Derivatization with dimethyl disulfide (DMDS) is a convenient and highly effective method for pinpointing double bonds in unsaturated fatty acid esters.[8][9] In the presence of an iodine catalyst, DMDS adds across the double bond, forming a dithioether derivative.

The key to this technique's success lies in the subsequent fragmentation of this adduct in the mass spectrometer. Electron ionization induces a predictable cleavage of the carbon-carbon bond that was originally the double bond, now situated between the two methylthio (-SCH₃) groups. This results in two major diagnostic fragment ions whose masses directly reveal the original position of the unsaturation.[10][11]

For this compound, the DMDS adduct would have a molecular weight of 292.3 g/mol (198.3 + 94). The fragmentation will occur between C8 and C9.

-

Fragment 1: Cleavage yields an ion containing the ester group: CH₃CH₂OOC-(CH₂)₆-CH(SCH₃)⁺. The mass of this fragment is m/z 219 .

-

Fragment 2: The other fragment contains the original branched terminus: ⁺C(CH₃)(SCH₃). The mass of this fragment is m/z 89 .

The presence of these two specific, high-intensity ions provides unequivocal evidence that the double bond is located at the 8-9 position.

Visualization: DMDS Derivatization and Fragmentation Workflow

Caption: Workflow for double bond localization using DMDS derivatization.

Section 3: Validated Experimental Protocols

The following protocols are presented as self-validating systems, with justifications provided for critical steps.

Protocol: GC-MS Analysis of this compound

-

Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

-

Rationale: Dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate mass spectra.

-

-

Instrumentation: A standard capillary GC-MS system is used.[12]

-

GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

-

Rationale: These columns provide excellent resolution for fatty acid esters with good thermal stability.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injector: Split/splitless injector set to 250°C. A split ratio of 20:1 is appropriate for screening.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

Rationale: The initial hold ensures good peak shape for volatile components. The ramp rate provides a good balance between separation efficiency and analysis time.

-

-

MS Detector:

-

Ionization Mode: Electron Impact (EI) at 70 eV.[1]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Rationale: These are standard operating conditions for robust EI analysis, ensuring reproducible fragmentation and library searchable spectra.

-

-

-

Data Analysis: Identify the analyte peak by its retention time. Analyze the corresponding mass spectrum for the key ions listed in Table 1, particularly the McLafferty ion at m/z 88.

Protocol: DMDS Derivatization for Double Bond Localization

-

Reagent Preparation: Prepare a solution of dimethyl disulfide (DMDS) containing 5% (w/v) iodine. Handle in a fume hood.

-

Reaction: To 50-100 µg of the sample (dissolved in 100 µL of hexane), add 100 µL of the DMDS/iodine reagent.

-

Incubation: Seal the vial tightly and heat at 40-50°C for at least 2 hours (or leave overnight at room temperature).[10]

-

Rationale: Gentle heating accelerates the addition reaction across the double bond. The reaction time ensures complete derivatization.

-

-

Quenching: Cool the reaction mixture. Add 200 µL of a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine (the brown color will disappear).

-

Rationale: Excess iodine can interfere with the GC-MS analysis and degrade the column. Sodium thiosulfate safely neutralizes it.

-

-

Extraction: Vortex the mixture. The derivatized product will remain in the upper hexane layer. Carefully transfer the hexane layer to a clean vial for GC-MS analysis.

-

Analysis: Inject the hexane solution into the GC-MS using the same parameters as described in Protocol 3.1. Analyze the mass spectrum of the derivatized product for the diagnostic ions at m/z 219 and m/z 89.

Section 4: Alternative Approaches: Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is ideal for this analyte, LC-MS can also be employed, particularly for analyzing complex mixtures or thermally labile compounds.

-

Ionization Techniques: Soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used.[13]

-

Adduct Formation: In positive ion mode ESI, FAEEs typically form protonated molecules ([M+H]⁺, m/z 199), sodium adducts ([M+Na]⁺, m/z 221), or ammonium adducts ([M+NH₄]⁺, m/z 216).[13]

-

Fragmentation (MS/MS): Standard collision-induced dissociation (CID) of these precursor ions often results in the loss of neutral molecules (e.g., ethanol) but provides limited information for pinpointing the double bond.[14]

Summary and Conclusion

The comprehensive mass spectrometric characterization of this compound is a two-stage process. The initial GC-EI-MS analysis provides a foundational fingerprint, confirming its identity as a C12 unsaturated ethyl ester through characteristic ions like the McLafferty peak at m/z 88. However, for unequivocal structural confirmation, chemical derivatization is paramount. The use of dimethyl disulfide (DMDS) provides a robust and reliable method to form an adduct that, upon fragmentation, yields specific diagnostic ions directly revealing the C8-C9 location of the double bond. This integrated approach, combining foundational mass spectrometry with targeted chemical derivatization, represents a field-proven strategy for the complete and confident structural elucidation of unsaturated fatty acid esters.

References

-

Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved from Wiley Science Solutions website. [Link]

-

Christie, W.W. (2025). Mass Spectra of Alkyl Esters: Fatty Acid Ethyl Esters. Scribd. [Link]

-

ResearchGate. (n.d.). Preferential formation of mono‐dimethyl disulfide adducts for determining double bond positions of poly‐unsaturated fatty acids. Request PDF. [Link]

-

ResearchGate. (n.d.). Full-scan mass spectra of sample ONC-2, an ethyl ester of fatty acid mix. [Link]

-

ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. [Link]

-

Liao, S., Sherman, G., & Huang, Y. (2022). Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives. Rapid Communications in Mass Spectrometry, 36(3), e9228. [Link]

-

Nagai, T., Sako, Y., & Yukimutu, A. (2010). Determination of Double Bond Positions and Geometry of Methyl Linoleate Isomers with Dimethyl Disulfide Adducts by GC/MS. Journal of the Japan Oil Chemists' Society, 59(1), 29-34. [Link]

-

TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

-

Cheng, J. B., et al. (2018). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Molecules, 23(11), 2849. [Link]

-

Carlson, D. A., et al. (1989). Dimethyl disulfide derivatives of long chain alkenes, alkadienes and alkatrienes for gas chromatography/mass spectrometry. Analytical Chemistry, 61(14), 1564-1571. [Link]

-

Kleiman, R., & Spencer, G. F. (1973). Gas chromatography‐mass spectrometry of methyl esters of unsaturated oxygenated fatty acids. Journal of the American Oil Chemists' Society, 50(1), 31-38. [Link]

-

ResearchGate. (n.d.). Elucidation of double‐bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono‐dimethyl disulfide derivatives. Request PDF. [Link]

-

Dstaebler, A., & Ecker, J. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. Journal of Agricultural and Food Chemistry, 53(23), 8896-8903. [Link]

-

SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]

-

ResearchGate. (n.d.). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. [Link]

-

Dstaebler, A., & Ecker, J. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(23), 8896-8903. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 8-methylnonanoate. PubChem Compound Database. [Link]

-

Hanus, R., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6489. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Metabolites, 12(9), 834. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Esters. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Crysdot LLC. (n.d.). This compound. [Link]

-

NIST. (n.d.). 8-Nonenoic acid, methyl ester. NIST Chemistry WebBook. [Link]

-

Brenna, J. T., & Wang, D. H. (n.d.). Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI). Shimadzu. [Link]

-

NIST. (n.d.). 8-Nonenoic acid, methyl ester. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 8-nonenoate. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 8-nonenoate. PubChem Compound Database. [Link]

-

Wiley Science Solutions. (n.d.). Automated Non-Targeted GC-MS Analysis by KnowItAll MS Expert. [Link]

-

3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. [Link]

-

NIST. (n.d.). 8-Nonenoic acid, methyl ester: Van Den Dool and Kratz RI, non-polar column, temperature ramp. NIST Chemistry WebBook. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. GCMS Section 6.14 [people.whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. tdx.cat [tdx.cat]

- 7. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Double Bond Positions and Geometry of Methyl Linoleate Isomers with Dimethyl Disulfide Adducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 13. researchgate.net [researchgate.net]

- 14. sciex.com [sciex.com]

- 15. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence and Biosynthetic Origins of Ethyl 8-methyl-8-nonenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of Ethyl 8-methyl-8-nonenoate, a branched-chain unsaturated fatty acid ester. While direct evidence for the natural isolation of this specific compound remains to be definitively established in peer-reviewed literature, this guide explores its potential natural occurrence through a detailed analysis of its biosynthetic precursors, which are known natural products. We delve into the established biochemical pathways for the formation of branched-chain fatty acids and their subsequent esterification in various organisms. Furthermore, this guide details the known biological roles of structurally similar compounds, methods for their isolation and characterization, and established protocols for the chemical synthesis of this compound. This document serves as a critical resource for researchers investigating novel bioactive compounds, natural product chemists, and professionals in drug development by providing a foundational understanding of this molecule and a framework for its potential discovery and application.

Introduction: The Enigmatic Status of this compound

This compound is a fatty acid ester with a unique structure, featuring both a terminal double bond and a methyl branch. While this compound is commercially available as a synthetic chemical, its presence as a natural product has not been explicitly documented in scientific literature to date. However, the existence of its biosynthetic precursors in nature, particularly in the plant and microbial kingdoms, provides a strong rationale for investigating its potential natural occurrence.

This guide will navigate the available scientific evidence to build a comprehensive profile of this compound, addressing the following key areas:

-

Known Natural Occurrence of Precursors: A detailed look at the natural sources of 8-methyl-nonanoic acid and related branched-chain fatty acids.

-

Plausible Biosynthetic Pathways: A theoretical exploration of the enzymatic reactions that could lead to the formation of this compound in organisms known to produce its precursors.

-

Biological Significance of Structurally Related Compounds: Insights into the roles of other branched-chain and unsaturated esters in chemical ecology and physiology.

-

Methodologies for Investigation: Established protocols for the isolation, identification, and synthesis of this compound and similar compounds.

The Natural Precursor: 8-Methyl-nonanoic Acid

The foundation for the potential natural existence of this compound lies in the documented occurrence of its corresponding carboxylic acid, 8-methyl-nonanoic acid. This branched-chain saturated fatty acid is a known intermediate in the biosynthesis of capsaicinoids, the pungent compounds found in chili peppers (Capsicum species). The LOTUS database of natural products also reports the presence of 8-methyl-nonanoic acid in Streptomyces, the geranium species Pelargonium graveolens, and the wild tomato relative Solanum pennellii.

A structurally related compound, 8-methyl-6-nonenoic acid, has been identified in a variety of food sources, including watermelons, dandelions, ginseng, and sweet basil, further supporting the existence of branched-chain nonenoic acid scaffolds in the plant kingdom.

Table 1: Documented Natural Sources of 8-Methyl-nonanoic Acid and a Related Isomer

| Compound | Natural Source(s) | Reported Role/Context |

| 8-Methyl-nonanoic Acid | Capsicum species (e.g., C. frutescens) | Precursor in capsaicin biosynthesis |

| Streptomyces species | Secondary metabolite | |

| Pelargonium graveolens (Rose Geranium) | Component of essential oil | |

| Solanum pennellii (Wild Tomato) | Cuticular lipid component | |

| 8-Methyl-6-nonenoic Acid | Watermelon, Dandelion, Ginseng, Jute, Sweet Basil | Food component |

Plausible Biosynthetic Pathways to this compound

The formation of this compound in a biological system would necessitate a series of enzymatic reactions, starting from common metabolic precursors. The following diagram illustrates a plausible biosynthetic route:

Figure 1: Plausible biosynthetic pathway for this compound.

Branched-Chain Fatty Acid Synthesis

The carbon backbone of 8-methyl-nonanoic acid is likely assembled through the fatty acid synthase (FAS) pathway. In contrast to the synthesis of straight-chain fatty acids which exclusively uses acetyl-CoA as a primer, the formation of odd-numbered and branched-chain fatty acids can be initiated with alternative primers such as propionyl-CoA. The subsequent chain elongation would proceed via the addition of two-carbon units from malonyl-CoA.

Desaturation

The introduction of the terminal double bond to form 8-methyl-8-nonenoic acid would be catalyzed by a desaturase enzyme. These enzymes are responsible for creating double bonds in fatty acyl chains, a crucial step in the biosynthesis of unsaturated fatty acids.

Esterification

The final step in the proposed pathway is the esterification of 8-methyl-8-nonenoic acid with ethanol to yield this compound. This reaction is typically catalyzed by alcohol acyltransferases (AATs) or similar ester synthases, which are prevalent in plants and are responsible for the production of a wide array of volatile esters that contribute to the aroma of fruits and flowers.

Biological Context and Significance of Related Esters

While the specific biological role of this compound is unknown due to the lack of its confirmed natural discovery, the functions of structurally similar compounds provide valuable context.

-

Flavor and Aroma: Short- and medium-chain fatty acid esters are key components of the volatile profiles of many fruits and flowers, contributing to their characteristic scents and flavors. Branched-chain esters, in particular, are known to impart fruity and complex aromatic notes.

-

Insect Pheromones: Ethyl esters of fatty acids are frequently found as components of insect pheromones, mediating behaviors such as aggregation, trail-following, and mating. The unique structure of this compound makes it a candidate for such a role in the chemical communication of an as-yet-unidentified insect species.

Methodologies for Investigation

The discovery and characterization of this compound in a natural source would rely on a combination of established analytical techniques.

Protocol for Isolation and Identification of Volatile Esters from a Plant Matrix

-

Sample Collection and Preparation:

-

Collect fresh plant material (e.g., leaves, flowers, or fruits) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue to a fine powder.

-

-

Extraction of Volatiles:

-

Employ a suitable extraction method for volatile compounds, such as headspace solid-phase microextraction (HS-SPME) or solvent extraction with a non-polar solvent like hexane or dichloromethane.

-

For solvent extraction, the powdered tissue is macerated in the solvent, followed by filtration and concentration of the extract under a gentle stream of nitrogen.

-

-

Chromatographic Separation:

-

Analyze the volatile extract using Gas Chromatography (GC) coupled with a non-polar or semi-polar capillary column to separate the individual components.

-

-

Identification and Structural Elucidation:

-

Couple the GC system to a Mass Spectrometer (MS) for the identification of separated compounds. The resulting mass spectrum of a chromatographic peak can be compared to spectral libraries (e.g., NIST, Wiley) for tentative identification.

-

Confirm the identity of this compound by comparing the retention time and mass spectrum with that of an authentic, synthesized standard.

-

For definitive structural confirmation, preparative GC can be used to isolate a pure sample of the compound for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Figure 2: General workflow for the isolation and identification of novel volatile compounds.

Chemical Synthesis of this compound

The availability of a synthetic standard is crucial for the confirmation of a putative natural product. While specific, detailed synthetic routes for this compound are not abundant in the primary literature, its synthesis can be achieved through established organic chemistry reactions. A plausible retro-synthetic analysis suggests that it can be prepared from commercially available starting materials.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question. However, the documented presence of its biosynthetic precursor, 8-methyl-nonanoic acid, in various plants and microbes provides a strong impetus for its targeted investigation in these organisms. The discovery of this compound in a natural source could unveil novel bioactive properties or ecological roles, making it a person of interest for drug development, flavor chemistry, and chemical ecology.

Future research should focus on:

-

Targeted Metabolomic Profiling: Analyzing the volatile profiles of organisms known to produce 8-methyl-nonanoic acid, with a specific search for this compound.

-

Bioactivity Screening: Evaluating the synthetic compound for various biological activities, such as antimicrobial, anti-inflammatory, or insect-repellent properties, to guide the search for its natural function.

-

Enzyme Discovery and Characterization: Identifying and characterizing the desaturase and ester synthase enzymes that would be involved in its biosynthesis.

This technical guide provides a foundational framework for researchers to embark on the exciting quest to uncover the natural origins and potential applications of this compound.

References

- Kaga, H., Miura, M., and Orito, K. A facile procedure for synthesis of capsaicin. The Journal of Organic Chemistry 54, 3477-3478 (1989).

- Lindsey, K

Methodological & Application

Scalable Synthesis of Ethyl 8-methyl-8-nonenoate via Acetoacetic Ester Alkylation and Wittig Olefination

Application Note: AN-SYN-2026-042

Abstract & Application Scope

Ethyl 8-methyl-8-nonenoate (

This guide details a robust, two-stage synthetic pathway:

-

Chain Extension: Construction of the 9-carbon backbone with a penultimate ketone functionality via acetoacetic ester synthesis.

-

Terminal Functionalization: Installation of the exo-methylene group using a Wittig olefination.

Unlike direct cross-coupling strategies (e.g., Negishi or Kumada) which often suffer from functional group incompatibility or require cryogenic conditions, this route utilizes thermodynamically controlled condensation and olefination chemistry, ensuring high reproducibility and scalability in standard laboratory settings.

Retrosynthetic Analysis & Pathway

The strategy relies on disconnecting the terminal alkene to reveal a methyl ketone precursor. This ketone is accessed via the decarboxylation of a

Reaction Pathway Diagram

Figure 1: Step-wise synthetic workflow from commodity starting materials to the target alkene.

Experimental Protocols

Phase 1: Synthesis of Ethyl 8-oxononanoate

This phase constructs the carbon skeleton. We utilize the acidity of the

Reagents Required:

-

Ethyl acetoacetate (1.0 equiv)

-

Ethyl 6-bromohexanoate (1.0 equiv)

-

Sodium ethoxide (1.1 equiv, 21 wt% in ethanol)

-

Hydrochloric acid (6 M)

Step 1.1: Alkylation

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Base Preparation: Charge the flask with Sodium ethoxide solution (1.1 equiv). If using solid Na, dissolve in dry EtOH first.

-

Enolate Formation: Cool to 0°C. Add Ethyl acetoacetate (1.0 equiv) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

-

Alkylation: Add Ethyl 6-bromohexanoate (1.0 equiv) dropwise.

-

Expert Insight: The addition must be slow to prevent localized high concentrations of the bromide, which can lead to O-alkylation side products, though C-alkylation is favored.

-

-

Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the bromide is consumed.

-

Workup: Remove solvent in vacuo. Resuspend residue in water and extract with diethyl ether (

). Dry organics (

Step 1.2: Hydrolysis and Decarboxylation

The crude diester contains a

-

Hydrolysis: Suspend the crude diester in 6 M HCl (10 mL per gram of substrate).

-

Reaction: Reflux vigorously for 12 hours. Evolution of

gas indicates successful decarboxylation.-

Safety: Ensure the condenser is vented to a fume hood to manage gas evolution.

-

-

Isolation: Cool the mixture. The product, 8-oxononanoic acid , may separate as an oil or solid.[3] Extract with Dichloromethane (DCM).

-

Re-esterification: To the DCM extract (containing the acid), add Ethanol (excess) and catalytic

. Reflux for 3 hours (Fisher Esterification). -

Purification: Wash with saturated

to remove unreacted acid. Distill under reduced pressure (Kugelrohr or fractional) to obtain pure Ethyl 8-oxononanoate .

Phase 2: Wittig Methylenation

This step converts the ketone carbonyl into the terminal alkene.

Reagents Required:

-

Methyltriphenylphosphonium bromide (

, 1.2 equiv) -

Potassium tert-butoxide (

, 1.3 equiv) -

Tetrahydrofuran (THF), anhydrous

-

Ethyl 8-oxononanoate (from Phase 1)

Protocol

-

Ylide Generation:

-

In a dry 250 mL RBF under Argon, suspend

(1.2 equiv) in anhydrous THF (0.5 M concentration). -

Cool to 0°C. Add

(1.3 equiv) portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorous ylide ( -

Stir at 0°C for 45 minutes.

-

Critical Control: Do not use n-Butyl Lithium (nBuLi) if possible;

is sufficient for non-stabilized ylides and avoids attacking the distal ester group.

-

-

Coupling:

-

Completion:

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

The yellow color usually fades as the ylide is consumed and triphenylphosphine oxide (

) precipitates.

-

-

Workup:

-

Quench with saturated

solution. -

Extract with Pentane (3

). -

Expert Insight: Use Pentane rather than Ether/DCM.

is poorly soluble in Pentane, allowing most of it to be filtered off or precipitated out, simplifying purification.

-

-

Purification:

-

Concentrate the pentane extracts.

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: 0%

5% Ethyl Acetate in Hexanes. The product is non-polar.[5] -

Target: this compound.

-

Analytical Validation

Expected Data Specifications

| Parameter | Specification | Notes |

| Appearance | Colorless, clear liquid | Yellowing indicates oxidation or residual |

| GC Purity | > 98.0% | Main impurity: cis/trans isomers if isomerization occurred (unlikely here) or unreacted ketone. |

| Yield | 65–75% (Overall) | Step 1: ~80%; Step 2: ~85%. |

NMR Characterization (Simulated)

-

NMR (400 MHz,

-

4.68 (s, 1H,

-

4.64 (s, 1H,

-

4.12 (q,

-

2.28 (t,

-

1.98 (t,

-

1.71 (s, 3H, allylic

-

1.60–1.30 (m, 8H, chain

-

1.25 (t,

-

4.68 (s, 1H,

-

Interpretation: The key diagnostic signals are the two singlets at ~4.6–4.7 ppm (terminal alkene protons) and the methyl singlet at 1.71 ppm. The disappearance of the ketone signal in

NMR (~209 ppm) confirms the Wittig success.

Troubleshooting & Optimization

-

Issue: Low Yield in Wittig Step.

-

Cause: Moisture in THF quenching the ylide.

-

Solution: Distill THF over Na/Benzophenone or use molecular sieves (3Å) activated at 300°C.

-

-

Issue: Ester Hydrolysis during Wittig.

-

Cause: Hydroxide generation if wet base is used.

-

Solution: Use fresh sublimed

.

-

-

Issue: Separation of

.-

Solution: If chromatography is difficult, triturate the crude oil with cold hexane;

will crystallize out. Filter before column.

-

References

-

Preparation of Ethyl 8-bromooctanoate (Analogous Precursor)

- Source: ChemicalBook / Vertex AI Search Results.

- Context: Describes the handling of long-chain bromo-esters and esterific

-

Wittig Reaction Protocols (General & Methylenation)

- Source: Organic Syntheses, Coll. Vol. 10, p.117 (2004); Vol. 75, p.139 (1998).

- Context: Standard protocols for methylenation of ketones using methyltriphenylphosphonium bromide.

-

Acetoacetic Ester Synthesis (General Methodology)

- Source: LibreTexts Chemistry.

- Context: Mechanism and stoichiometry for alkylation and decarboxyl

-

Ethyl 8-methylnonanoate (Saturated Analog Data)

- Source: PubChem CID 53428935.

- Context: Physical property comparisons for the 9-carbon ester chain.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 3. CN102320984B - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyl 8-nonenoate | C10H18O2 | CID 554043 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Tertiary Alcohols via Grignard Addition to Esters

Abstract

The transformation of esters into tertiary alcohols using Grignard reagents is a cornerstone method in medicinal chemistry for constructing quaternary carbon centers. While conceptually straightforward, the reaction's success relies on rigorous anhydrous techniques, precise stoichiometry, and thermal management. This application note provides a field-validated protocol for this transformation, emphasizing the "double-addition" mechanism. It includes advanced strategies for reagent titration (Knochel method) and emulsion-free workups, ensuring high reproducibility and yield in drug development workflows.

Mechanistic Insight & Stoichiometry

The reaction of an ester with a Grignard reagent (

The "In-Situ Ketone" Problem

-

First Addition: The first equivalent of

attacks the ester carbonyl, forming a tetrahedral intermediate.[1] -

Elimination: This intermediate collapses, expelling the alkoxide leaving group (

) to generate a ketone. -

Second Addition: The generated ketone is more electrophilic than the starting ester. Consequently, it competes for the remaining Grignard reagent immediately.

-

Result: It is impossible to stop the reaction at the ketone stage using Grignard reagents. To ensure complete conversion to the tertiary alcohol, a slight excess (>2.0 equivalents) is strictly required.

Reaction Pathway Diagram

Figure 1: Sequential addition mechanism. Note that the ketone intermediate is rarely isolated due to its high reactivity.

Strategic Planning & Safety

Solvent Selection

-

Diethyl Ether (

): Preferred for small-scale reactions. The high vapor pressure helps dissipate heat (reflux at 35°C), and magnesium salts often precipitate, driving the equilibrium. -

Tetrahydrofuran (THF): Essential for aryl chlorides or sterically hindered substrates.[2] It coordinates magnesium more strongly, increasing reagent solubility and reactivity. However, its higher boiling point (66°C) requires careful exotherm monitoring.

Safety: The Induction Period

A common failure mode is the "delayed exotherm." If the reaction does not initiate immediately, reagents accumulate. When it finally starts, a thermal runaway can occur.

-

Control: Never add the full halide charge until initiation is confirmed (turbidity, boiling, or temperature spike).

-

Mitigation: Keep an ice bath ready.[3][4][5] Ensure the condenser is efficient.

Protocol Phase 1: Reagent Quality Control (Titration)

Why this matters: Commercial Grignard reagents degrade over time. Using a degraded reagent leads to incomplete conversion (mixtures of ester, ketone, and alcohol).

Method: Knochel’s Titration (LiCl / Iodine) This method is superior to simple acid-base titration as it differentiates active Grignard from basic impurities (like Mg(OH)2).

-

Setup: Flame-dry a 10 mL vial with a stir bar under Argon.

-

Standard: Add 127 mg Iodine (

, 0.5 mmol) and dissolve in 2-3 mL of 0.5 M LiCl in anhydrous THF . The solution will be dark brown. -

Titration: Cool to 0°C. Add the Grignard reagent dropwise via a precise syringe.

-

Endpoint: The solution transitions from Dark Brown → Colorless .

-

Calculation:

Protocol Phase 2: Master Synthesis Protocol

Target: Synthesis of Triphenylmethanol from Methyl Benzoate (Exemplar) Scale: 50 mmol Ester input.

Materials

-

Magnesium Turnings: 2.4 g (100 mmol, 2.0 equiv) - Use 2.2-2.5 equiv in practice.

-

Bromobenzene: 15.7 g (100 mmol) - Reagent for generating PhMgBr.

-

Methyl Benzoate: 6.8 g (50 mmol) - Substrate.

-

Solvent: Anhydrous Diethyl Ether (approx. 100 mL total).

-

Iodine crystal: For initiation.[6]

Step-by-Step Procedure

-

Apparatus Assembly:

-

Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

-

Flame dry the entire setup under a stream of nitrogen. Allow to cool.

-

-

Grignard Formation (In-Situ):

-

Add Mg turnings and a crystal of iodine to the flask.

-

Add 10 mL of anhydrous ether.

-

Add approx. 1 mL of Bromobenzene.

-

Observation: Look for turbidity and spontaneous boiling. If no reaction after 5 min, gently warm with a heat gun or crush a piece of Mg with a glass rod.

-

Once initiated, dilute the remaining Bromobenzene with 40 mL ether and add dropwise to maintain a gentle reflux.

-

Stir for 30 mins after addition is complete. (Solution should be dark/cloudy gray).

-

-

Ester Addition (The Critical Step):

-

Cool the Grignard solution to 0°C (Ice/Water bath). Low temperature prevents side reactions.

-

Dissolve Methyl Benzoate (50 mmol) in 20 mL anhydrous ether.

-

Add the ester solution slowly dropwise over 20-30 minutes.

-

Note: A gummy solid (magnesium alkoxide salt) often precipitates. Ensure efficient stirring.

-

After addition, remove ice bath and reflux gently for 30 minutes to drive the reaction to completion.

-

-

Quench & Work-up (Emulsion Control):

-

Cool the mixture to 0°C.

-

Hydrolysis: Slowly add Saturated Aqueous Ammonium Chloride (

) .[4][6]-

Why:

is acidic enough to protonate the alkoxide but not strong enough to dehydrate the tertiary alcohol (a common risk with

-

-

Emulsion Breaking: If the layers do not separate cleanly, add 10-20 mL of Saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution and stir vigorously for 15 minutes. This chelates magnesium salts, clarifying the layers.

-

-

Isolation:

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of tertiary alcohols from esters.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction Initiation | Oxide layer on Mg or wet solvent. | Add a crystal of |

| Low Yield / Mix of Products | Insufficient Grignard reagent. | Use Knochel titration to verify concentration. Ensure >2.1 equivalents are used. |

| Emulsions during Workup | Magnesium salts forming a gel. | Use Rochelle's Salt (NaK Tartrate) wash.[10] Filter through Celite if solids persist.[4][7] |

| Dehydration (Alkene formation) | Acidic workup was too harsh. | Use Sat. |

| Waxy/Oily Impurities | Homocoupling (Wurtz reaction). | Add the halide slower during Grignard formation to keep local concentration low.[9] |

References

-

Mechanism & Stoichiometry

-

Standard Protocol (Triphenylmethanol)

-

Titration Method (Knochel)

-

Safety & Handling

-

American Chemical Society. Grignard Reaction Safety Summary. Retrieved from

-

-

Workup Techniques

Sources

- 1. amherst.edu [amherst.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. web.mnstate.edu [web.mnstate.edu]